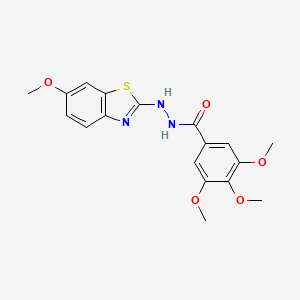

3,4,5-trimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

Description

3,4,5-Trimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a benzohydrazide derivative featuring a 3,4,5-trimethoxybenzoyl core conjugated to a 6-methoxybenzothiazole moiety via a hydrazide linkage. This compound belongs to a class of Schiff base hydrazides, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities .

Properties

IUPAC Name |

3,4,5-trimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-23-11-5-6-12-15(9-11)27-18(19-12)21-20-17(22)10-7-13(24-2)16(26-4)14(8-10)25-3/h5-9H,1-4H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZAWKBGXANEKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide typically involves multiple steps:

Formation of 3,4,5-Trimethoxybenzohydrazide: This can be achieved by reacting 3,4,5-trimethoxybenzoic acid with hydrazine hydrate under reflux conditions.

Synthesis of 6-Methoxy-1,3-benzothiazole: This intermediate is often synthesized by cyclization of 2-aminothiophenol with methoxyacetic acid under acidic conditions.

Coupling Reaction: The final step involves coupling 3,4,5-trimethoxybenzohydrazide with 6-methoxy-1,3-benzothiazole-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize production while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction of the benzothiazole ring can yield dihydrobenzothiazole derivatives.

Substitution: Electrophilic aromatic substitution can occur on the trimethoxyphenyl ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Substitution Reagents: Halogens or sulfonyl chlorides for electrophilic aromatic substitution.

Major Products

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Dihydrobenzothiazole derivatives.

Substitution Products: Halogenated or sulfonated derivatives of the trimethoxyphenyl ring.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula: C18H19N3O5S

- Molecular Weight: 373.43 g/mol

- IUPAC Name: 3,4,5-trimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

- CAS Number: 851979-73-2

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of benzothiazole compounds exhibit anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, studies have shown that benzothiazole derivatives can inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines . The presence of methoxy groups enhances the lipophilicity and biological activity of the compound.

2. Antimicrobial Properties

Benzothiazole derivatives are known for their antimicrobial activity. The hydrazide functional group may enhance the interaction with microbial targets, potentially leading to effective treatments against bacterial and fungal infections . The compound's structure allows for interactions with various biological macromolecules, which may contribute to its antimicrobial effects.

3. Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, molecular docking studies have suggested that compounds similar to 3,4,5-trimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide could inhibit enoyl-acyl carrier protein reductase (ENR), an enzyme crucial for fatty acid biosynthesis in bacteria . This inhibition could be leveraged in developing new antibacterial agents.

Material Science Applications

1. Organic Electronics

The unique electronic properties of benzothiazole derivatives make them suitable candidates for applications in organic electronics. Their ability to act as semiconductors can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of methoxy groups can improve solubility and film-forming properties necessary for device fabrication .

Case Studies

Mechanism of Action

The biological activity of 3,4,5-trimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is primarily attributed to its ability to interact with cellular proteins and enzymes. It inhibits tubulin polymerization, which is crucial for cell division, thereby exerting anti-cancer effects. Additionally, it can bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzohydrazide derivatives with structural similarities to 3,4,5-trimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide have been extensively studied. Below is a detailed comparison based on synthesis, structural features, and biological activities :

Structural Analogues and Their Anticancer Activity

Key Observations:

Quinazoline vs. Benzothiazole Derivatives: The quinazoline-linked analogue (GI₅₀ = 2.29 µM) exhibits broad-spectrum anticancer activity, while benzothiazole derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)acetamides) are noted for improved pharmacokinetics due to enhanced metabolic stability . The benzothiazole moiety in the target compound may offer superior DNA-binding affinity compared to quinazoline, as benzothiazoles are known intercalators .

Indole vs. Benzothiazole Derivatives :

- The indole-linked derivative (5t) demonstrates submicromolar potency, likely due to the electron-rich indole ring enhancing mitochondrial targeting. However, benzothiazole derivatives may exhibit better blood-brain barrier penetration due to reduced polarity .

Methoxy Group Impact :

- All compounds share 3,4,5-trimethoxy substitution, which is critical for activity. Removal of methoxy groups in related compounds (e.g., benzo-thiazole or thiadiazolamide derivatives) leads to significant loss in potency .

Antimicrobial Analogues

Biological Activity

3,4,5-trimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Three methoxy groups attached to the benzene ring.

- A benzothiazole moiety , which is known for its biological activity.

- A hydrazide functional group , which may influence its pharmacological properties.

Antimicrobial Activity

Research has indicated that compounds similar to 3,4,5-trimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide exhibit significant antimicrobial properties. For instance, a study on related benzothiazole derivatives showed promising results against various bacterial strains, suggesting that this compound may also possess similar activities.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory effect | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Antifungal properties |

Anticancer Activity

Several studies have explored the anticancer potential of benzothiazole derivatives. The presence of the benzothiazole moiety in 3,4,5-trimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide suggests it may inhibit cancer cell proliferation through various mechanisms.

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.

- Cell Lines Tested : Studies have utilized various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) to assess cytotoxicity.

Neuroprotective Effects

Research has indicated that benzothiazole derivatives can exhibit neuroprotective effects. A study involving related compounds demonstrated their ability to reduce neurotoxicity in models of oxidative stress.

- Experimental Model : The neuroprotective effect was evaluated using in vitro models with neuronal cell lines subjected to oxidative stress.

- Findings : Compounds showed a reduction in reactive oxygen species (ROS) levels and improved cell viability.

Case Studies

A series of studies have been conducted to evaluate the biological activities of similar compounds:

- Anticonvulsant Activity : A study on related benzothiazole derivatives showed anticonvulsant properties in animal models without significant neurotoxicity.

- CNS Depressant Effects : Compounds were also assessed for their CNS depressant activities, revealing potential therapeutic applications in treating anxiety and seizure disorders.

Q & A

Q. What are the standard synthetic protocols for preparing 3,4,5-trimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide and its analogs?

Methodological Answer: The compound is typically synthesized via condensation reactions between substituted aldehydes and benzohydrazide precursors. For example:

- Schiff base formation: Reflux 3,4,5-trimethoxybenzohydrazide (0.40 mmol) with 6-methoxy-1,3-benzothiazole-2-carbaldehyde in ethanol under acidic conditions (e.g., 5 drops glacial acetic acid) for 1–4 hours .

- Workup: Post-reflux, evaporate the solvent under reduced pressure, filter the precipitate, and purify via recrystallization (ethanol/hexane) .

- Analog synthesis: Substituents on the benzothiazole or benzohydrazide moieties can be modified using heteroaromatic aldehydes (e.g., quinoline, furan) to explore structure-activity relationships (SAR) .

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

Methodological Answer:

- X-ray crystallography: Use SHELX software (SHELXL for refinement, SHELXS/SHELXD for structure solution) to determine crystal structures. For hydrazide derivatives, hydrogen bonding patterns (e.g., C–H⋯O/N interactions) are critical for stabilizing crystal packing .

- Spectroscopy: Confirm purity via -/-NMR, IR (amide C=O stretch ~1650 cm), and mass spectrometry .

- Thermal analysis: TGA/DSC to assess stability and polymorphism .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

Methodological Answer:

- Enzyme inhibition: Screen against carbonic anhydrase isoforms (hCA I/II) using stopped-flow CO hydration assays .

- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 3,4,5-trimethoxy substituents showing enhanced tumor specificity .

- Protein binding: Fluorescence quenching or surface plasmon resonance (SPR) to study interactions with serum albumin (e.g., Bovine Serum Albumin) .

Advanced Research Questions

Q. How can structural contradictions in bioactivity data across studies be resolved?

Methodological Answer:

- SAR analysis: Compare substituent effects (e.g., methoxy vs. hydroxy groups) on activity. For example, 3,4,5-trimethoxy analogs exhibit higher cytotoxicity than dimethoxy variants due to improved membrane permeability .

- Purity validation: Use HPLC-MS to rule out impurities. Recrystallize compounds with mixed solvents (ethanol/hexane) to ensure >95% purity .

- Molecular docking: Validate hypotheses using AutoDock Vina or Schrödinger Suite. For instance, dock the benzothiazole moiety into hydrophobic pockets of target enzymes .

Q. What strategies optimize reaction yields and purity for hydrazide derivatives?

Methodological Answer:

- Solvent selection: Ethanol or methanol with catalytic acetic acid improves Schiff base formation . Avoid DMF for acid-sensitive intermediates.

- Catalyst screening: Test Lewis acids (e.g., ZnCl) or microwave-assisted synthesis to reduce reaction time .

- Crystallography-guided purification: Use single-crystal X-ray data to identify optimal recrystallization solvents (e.g., benzene for chromone derivatives) .

Q. How do substitution patterns on the benzothiazole ring modulate biological activity?

Methodological Answer:

- Electron-withdrawing groups (EWGs): Nitro or chloro substituents enhance enzyme inhibition (e.g., falcipain-2 in malaria studies) by increasing electrophilicity .

- Methoxy positioning: 6-Methoxy on benzothiazole improves π-stacking with DNA or proteins, as shown in BSA interaction studies .

- Hydrogen bond donors: Replace methoxy with hydroxy groups to study solubility-activity trade-offs .

Q. What challenges arise in crystallographic analysis, and how are they addressed?

Methodological Answer:

- Disorder/twinning: For hydrazide derivatives with flexible backbones, use TWINABS in SHELX for data correction .

- Weak diffraction: Collect high-resolution data (<1.0 Å) at synchrotron facilities. For example, the title compound’s structure was resolved at 0.80 Å .

- Hydrogen bonding networks: Analyze intermolecular interactions (C–H⋯O/N) using Mercury software to explain packing motifs .

Q. How can molecular docking predict interactions with therapeutic targets like BSA or carbonic anhydrase?

Methodological Answer:

- Docking workflow: Prepare protein structures (PDB: 4K0D for hCA II) using PyMOL. Optimize ligand geometries with Gaussian (DFT-B3LYP/6-31G*) .

- Binding affinity validation: Cross-check docking scores (e.g., AutoDock Vina) with experimental IC values. For BSA, correlate docking poses with fluorescence quenching data .

- Dynamic simulations: Run MD simulations (AMBER/NAMD) to assess binding stability over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.